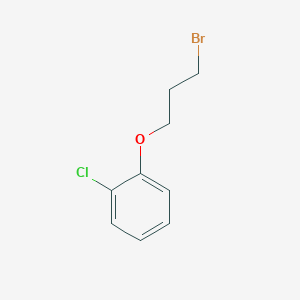

1-(3-Bromopropoxy)-2-chlorobenzene

Description

Contextual Significance of Aryl Ether Motifs in Molecular Architecture

Aryl ether linkages, characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group, are fundamental components in the design of complex organic molecules. numberanalytics.com This structural unit is prevalent in numerous natural products and is a cornerstone in the development of pharmaceuticals and agrochemicals. nih.gov The inclusion of an aryl ether can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. numberanalytics.com In drug design, for instance, the ether oxygen can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. stereoelectronics.org The diaryl ether scaffold, in particular, is recognized as a privileged structure in medicinal chemistry, appearing in compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. nih.gov The stability of the ether bond, coupled with the conformational flexibility it imparts, allows for the precise spatial arrangement of other functional groups, a critical factor in molecular recognition and function. labinsights.nl

Strategic Utility of Halogenated Aliphatic Chains in Synthetic Design

Aliphatic chains containing one or more halogen atoms are pivotal intermediates in organic synthesis. chemicalbook.com These halogenated hydrocarbons are not merely solvents but are highly valued for the reactivity conferred by the carbon-halogen bond. chemicalbook.comiloencyclopaedia.org The halogen atom serves as an excellent leaving group in nucleophilic substitution reactions, enabling the straightforward introduction of a wide variety of functional groups. The nature of the halogen (iodine, bromine, chlorine, or fluorine) influences the reactivity, with carbon-bromine bonds often providing an optimal balance between stability for isolation and reactivity for subsequent transformations. chemicalbook.com

The introduction of halogens into an aliphatic chain can also modulate the electronic and steric properties of a molecule, which can be leveraged to fine-tune its function. nih.gov This strategy is widely employed in the synthesis of pharmaceuticals and advanced materials. Halogenated aliphatic chains are integral to the construction of more complex molecular architectures, acting as reactive handles to connect different parts of a molecule or to introduce specific functionalities required for a desired activity. iloencyclopaedia.orgnih.gov

Positioning of 1-(3-Bromopropoxy)-2-chlorobenzene as a Foundational Research Compound

This compound is a bifunctional organic compound that embodies the strategic combination of the structural features discussed above. It incorporates a chloro-substituted aryl ether motif linked to a brominated aliphatic chain. This specific arrangement makes it a valuable reagent and building block in synthetic organic chemistry.

The key attributes of this compound are presented in the table below:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrClO | chembk.com |

| Molar Mass | 249.53 g/mol | chembk.com |

| Boiling Point | 156-166 °C (at 16 mmHg) | chembk.com |

| Flash Point | 160 °C | chembk.com |

| CAS Number | 54877-27-9 | chemicalbook.com |

The structure of this compound is particularly noteworthy for its differentiated reactivity. The chlorine atom on the aromatic ring is relatively inert under conditions typically used to displace the bromine on the propyl chain. This allows for selective nucleophilic substitution at the aliphatic chain, leaving the chlorinated aromatic ring intact for potential subsequent cross-coupling reactions.

A documented synthesis of this compound highlights its preparation from 3-(2-chlorophenyl)propan-1-ol. chemicalbook.com In a reaction performed under an inert atmosphere, the alcohol is treated with carbon tetrabromide and triphenylphosphine (B44618) in N,N-dimethylformamide at 0 °C. chemicalbook.com This process, known as the Appel reaction, effectively converts the hydroxyl group into a bromide, yielding the target compound with high efficiency. chemicalbook.com This synthetic route provides researchers with reliable access to this versatile building block for further elaboration into more complex target molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropoxy)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPVXZDDHARJSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370582 | |

| Record name | 1-(3-bromopropoxy)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50912-59-9 | |

| Record name | 1-(3-bromopropoxy)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromopropoxy 2 Chlorobenzene

Halogenation Procedures on Precursor Alcohols

An alternative synthetic strategy involves forming the ether linkage first and then introducing the bromine atom in a subsequent step.

This two-step pathway begins with the synthesis of a precursor alcohol, 3-(2-chlorophenoxy)propan-1-ol. This intermediate is typically formed by reacting 2-chlorophenol (B165306) with a molecule like 3-chloropropan-1-ol under basic conditions.

Once the precursor alcohol is isolated, the terminal hydroxyl group is converted into a bromide. This transformation can be achieved using various standard brominating agents, such as:

Phosphorus tribromide (PBr₃): A common reagent for converting primary and secondary alcohols to alkyl bromides.

Thionyl bromide (SOBr₂): Similar to PBr₃ in its function.

Hydrobromic acid (HBr): A strong acid that can protonate the hydroxyl group, turning it into a good leaving group (water), which is then displaced by the bromide ion.

This method can be advantageous if the starting materials are more readily available or if it helps to avoid side products, such as the formation of a diaryl ether from the reaction of the phenoxide with both ends of 1,3-dibromopropane.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in Laboratory Synthesis

Achieving a high yield and purity of 1-(3-bromopropoxy)-2-chlorobenzene requires careful optimization of several reaction parameters. nih.gov Key factors that influence the outcome of the synthesis include the choice of solvent, base, temperature, and reaction time. scielo.br

Solvent: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724), or acetone (B3395972) are often preferred for Williamson ether synthesis as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free and reactive. byjus.com

Base: The strength of the base can affect the rate of phenoxide formation. While strong bases like NaH ensure complete deprotonation, weaker bases like K₂CO₃ can also be effective and are often easier and safer to handle.

Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to an increase in side reactions, such as elimination or reaction at the second bromine-bearing carbon of the propane (B168953) chain. A typical temperature range for this synthesis is between 50-100 °C. byjus.com

Molar Ratio of Reactants: To minimize the formation of the bis-aryloxypropane byproduct, it is common to use an excess of the dihaloalkane (1,3-dibromopropane).

The following interactive table illustrates how systematic variation of these parameters can be used to identify the optimal conditions for the synthesis.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetone | 55 | 12 | 65 |

| 2 | K₂CO₃ (1.5) | DMF | 55 | 12 | 78 |

| 3 | NaH (1.2) | DMF | 25 | 8 | 85 |

| 4 | NaH (1.2) | DMF | 80 | 4 | 82 |

| 5 | K₂CO₃ (2.0) | Acetonitrile | 80 | 6 | 88 |

This table represents hypothetical data for illustrative purposes.

Through such optimization studies, researchers can find a balance that maximizes the conversion of starting materials and the selectivity for the desired product. scielo.br

Analytical Procedures for Purity Assessment in Research Samples

After synthesis and purification (typically via distillation or column chromatography), it is essential to confirm the identity and assess the purity of the this compound sample. Several analytical techniques are employed for this purpose. While some suppliers provide unique chemicals without extensive analytical data, the responsibility falls on the researcher to confirm product identity and purity. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. ¹H NMR would show characteristic signals for the aromatic protons, the two distinct methylene (B1212753) groups of the propoxy chain (O-CH₂, C-CH₂-C), and the bromine-adjacent methylene group (CH₂-Br). The integration and splitting patterns of these signals confirm the connectivity of the atoms. ¹³C NMR provides information on the number of unique carbon environments in the molecule.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. For this compound (C₉H₁₀BrClO), the expected molecular weight is approximately 249.53 g/mol . bldpharm.comchembk.com Mass spectrometry would also reveal a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, serving as a definitive confirmation of the elemental composition.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to assess the purity of the sample. By separating the components of the reaction mixture, GC or HPLC can quantify the percentage of the desired product and detect the presence of unreacted starting materials or byproducts.

Reactivity and Transformational Chemistry of 1 3 Bromopropoxy 2 Chlorobenzene

Nucleophilic Substitution Reactions at the Primary Alkyl Bromide Center

The primary alkyl bromide in 1-(3-Bromopropoxy)-2-chlorobenzene is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. libretexts.org This reactivity allows for the introduction of various functional groups through the formation of new carbon-heteroatom bonds.

Intermolecular Carbon-Heteroatom Bond Formations (e.g., C-N, C-O, C-S Bond Construction)

The displacement of the bromide ion by various nucleophiles is a common strategy to functionalize the propyl chain. These reactions are typically bimolecular nucleophilic substitutions (SN2), where the rate depends on the concentration of both the substrate and the nucleophile. libretexts.org

C-N Bond Formation: Nitrogen-containing compounds are prevalent in biologically active molecules and functional materials. tcichemicals.comrsc.org The reaction of this compound with amines or other nitrogen nucleophiles provides a direct route to C-N bond formation. tcichemicals.com For instance, the Gabriel synthesis, a classic method for forming primary amines, can be adapted using phthalimide (B116566) salts. tcichemicals.com Buchwald and Hartwig have developed palladium-catalyzed methods for C-N bond formation, which are particularly useful for creating arylamines but can also be applied to alkyl halides. tcichemicals.com

C-O Bond Formation: The reaction with oxygen nucleophiles, such as alkoxides or phenoxides, leads to the formation of ethers. These reactions are fundamental in organic synthesis for constructing more complex molecular architectures.

C-S Bond Formation: Similarly, sulfur nucleophiles like thiolates readily displace the bromide to form thioethers. These sulfur-containing compounds have applications in various fields, including materials science and medicinal chemistry.

Intramolecular Cyclization Pathways for Heterocyclic Ring Formation

The presence of the 2-chloro-substituted phenyl ring in proximity to the reactive propyl bromide chain allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. These reactions are often favored due to the entropic advantage of an intramolecular process.

For example, base-catalyzed intramolecular cyclization of related 2-ynylphenols can yield substituted benzo[b]furans. rsc.org While not a direct reaction of this compound, this illustrates the potential for intramolecular reactions in similar systems. The formation of nitrogen-containing heterocycles can also be achieved through intramolecular C-N bond formation, a key strategy in the synthesis of complex natural products and pharmaceuticals. mdpi.com

Carbon-Carbon Cross-Coupling Reactions Involving Aromatic and Aliphatic Halogens

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, a cornerstone of modern organic synthesis. This compound offers two handles for such reactions: the aryl chloride and the alkyl bromide.

N-Heterocyclic Carbene-Chromium-Catalyzed Alkylative Cross-Coupling Processes

N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands in transition metal catalysis due to their strong sigma-donating properties and steric bulk. orgchemres.orgnih.gov Chromium-based catalysts, in particular, have shown promise in cross-coupling reactions. A chromium-catalyzed alkylative cross-coupling of benzamide (B126) derivatives with aliphatic bromides has been reported, proceeding under mild conditions with a low-cost and air-stable chromium(III) chloride salt combined with an NHC ligand. rsc.org This type of methodology could potentially be applied to the alkyl bromide of this compound for C(sp3)-C(sp2) bond formation. NHC-organocatalyzed reactions can also promote umpolung reactivity, where the normal polarity of a functional group is reversed. wsu.edu

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, for C-Cl activation)

Palladium-catalyzed cross-coupling reactions are among the most important methods for constructing C-C bonds. nih.gov The activation of the relatively inert C-Cl bond on the aromatic ring of this compound is a key challenge that has been addressed by the development of sophisticated catalyst systems.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. libretexts.orgyoutube.com The development of electron-rich and bulky phosphine (B1218219) ligands, such as those in the Buchwald and SPhos families, has enabled the efficient coupling of unactivated aryl chlorides. nih.gov The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the biaryl product. libretexts.org

| Reaction | Catalyst/Ligand | Base | Key Features |

| Suzuki-Miyaura | Pd(0) complexes with bulky phosphine ligands (e.g., SPhos, XPhos) | K₃PO₄, K₂CO₃ | Enables coupling of unactivated aryl chlorides. |

| Heck | Pd/BrettPhos, Pd(dba)₂/di-1-adamantyl-n-butylphosphine | Base | Couples aryl halides with alkenes. researchgate.netchemrxiv.org |

| Sonogashira | Pd catalyst, Cu(I) cocatalyst | Amine base | Couples terminal alkynes with aryl halides. organic-chemistry.orgwikipedia.orglibretexts.org |

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. chemrxiv.orglibretexts.orgrsc.org Advanced palladium catalysts, often employing bulky phosphine ligands like di-1-adamantyl-n-butylphosphine, have been developed to improve the efficiency of coupling with deactivated aryl chlorides. researchgate.net The reaction typically proceeds through oxidative addition, migratory insertion of the olefin, and β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org It is typically catalyzed by a palladium complex with a copper(I) cocatalyst in the presence of an amine base. wikipedia.org While traditionally used for aryl bromides and iodides, advancements have led to protocols for the coupling of aryl chlorides.

Copper-Mediated Cross-Coupling Variants

While palladium catalysis dominates the field of cross-coupling, copper-mediated reactions offer a valuable alternative. Copper catalysts can be used in Sonogashira-type reactions, sometimes in conjunction with palladium, to facilitate the coupling of alkynes with aryl halides. wikipedia.org Copper-free Sonogashira conditions have also been developed to avoid issues associated with the copper cocatalyst. nih.gov

Metal-Halogen Exchange Reactions for Organometallic Reagent Generation

The generation of organometallic reagents from this compound is a foundational step for further synthetic elaborations. The molecule offers two sites for metal-halogen exchange: the sp³-hybridized carbon of the bromopropyl chain and the sp²-hybridized carbon of the chlorobenzene (B131634) ring. The outcome of this reaction is highly dependent on the metal and the reaction conditions, exhibiting significant chemoselectivity.

In reactions involving organolithium reagents, the rate of lithium-halogen exchange generally follows the trend I > Br > Cl. wikipedia.org This established reactivity order suggests that the exchange will preferentially occur at the more reactive C-Br bond of the propyl chain over the C-Cl bond of the benzene (B151609) ring. wikipedia.org Treatment with strong bases or organolithium reagents like n-butyllithium would likely generate the primary organolithium species at the terminus of the propoxy chain.

However, the formation of Grignard reagents, typically accomplished by reacting an organic halide with magnesium metal, also favors more reactive halides. chemguide.co.uk Therefore, the reaction of this compound with magnesium in an ether solvent is expected to primarily yield the corresponding propylmagnesium bromide derivative. The carbon-magnesium bond polarizes the carbon atom, rendering it a potent nucleophile and a strong base. youtube.commasterorganicchemistry.com

An alternative and synthetically valuable pathway involves an initial metal-halogen exchange at the aryl chloride position. While less favorable than exchange at the bromide, the presence of the ortho-alkoxy group can accelerate lithium-halogen exchange on the aromatic ring through a chelating effect. wikipedia.org If the aryllithium or arylmagnesium species is formed, it can undergo a rapid intramolecular nucleophilic substitution, displacing the bromide on the propyl chain to form a six-membered ring. This type of reaction is known as a Parham cyclization and is an effective strategy for forming heterocyclic systems. wikipedia.org The in situ generation of the organometallic species, as in a Barbier reaction, followed by intramolecular cyclization is also a plausible route to the same cyclic ether product. wikipedia.org

The choice of reagent and conditions thus allows for selective generation of either a linear organometallic species from the C-Br bond or a cyclic product via reaction at the C-Cl bond followed by intramolecular attack.

Table 1: Generation of Organometallic Reagents from Halo-Aromatics

| Reaction Type | Reagent | Typical Substrate | Solvent | Product Type |

|---|---|---|---|---|

| Grignard Formation | Mg metal | Alkyl/Aryl Bromide | Anhydrous Ether (e.g., Diethyl ether, THF) | Organomagnesium Halide (R-MgBr) |

| Lithium-Halogen Exchange | n-BuLi, t-BuLi | Alkyl/Aryl Bromide or Iodide | Anhydrous Ether, Hexanes | Organolithium (R-Li) |

| Barbier Reaction (in situ) | Mg, Zn, SmI₂ | Alkyl Halide | THF | Organometallic (generated and reacted in one pot) |

Selective Functionalization of the Chlorobenzene Moiety

Direct functionalization of the chlorobenzene ring in this compound while preserving the bromopropyl chain presents a significant challenge due to the disparate reactivity of the two halogen atoms. In most cross-coupling reactions, such as Suzuki, Stille, or Ullmann couplings, the reactivity of the aryl halide partner follows the order I > Br > OTf > Cl. wikipedia.orgfrontiersin.org Consequently, the alkyl C-Br bond is expected to be more reactive under many conditions than the aryl C-Cl bond, leading to preferential reaction at the propyl chain.

Therefore, strategies for selectively functionalizing the chlorobenzene moiety must account for the high reactivity of the C-Br bond. One of two general approaches can be envisioned:

Initial Cyclization: The most probable pathway for modifying the aromatic core involves an initial intramolecular reaction. As discussed in the previous section, formation of an organometallic reagent at the aryl chloride position would likely trigger a rapid Parham cyclization to furnish a chromane (B1220400) skeleton. This transformation effectively consumes the reactive bromopropyl group, allowing for subsequent, conventional functionalization of the C-Cl bond on the now-modified aromatic ring.

Specialized Catalysis: Achieving direct, selective cross-coupling at the C-Cl bond would necessitate a catalytic system specifically designed to activate the less reactive aryl chloride in the presence of the more labile alkyl bromide. While challenging, advances in ligand design for catalysts based on palladium or nickel could potentially enable such a transformation. rsc.org

The Ullmann reaction, which typically involves copper-catalyzed coupling of two aryl halides to form a biaryl, also shows greater reactivity for aryl bromides and iodides over chlorides. wikipedia.org An unsymmetrical Ullmann-type reaction to form a diaryl ether at the C-Cl position would be similarly difficult without interception by the bromopropyl chain.

In essence, the most synthetically viable route to functionalize the chlorobenzene portion of the molecule involves leveraging the reactivity of the bromopropyl chain in a planned intramolecular event prior to intermolecular reactions.

Table 2: Common Cross-Coupling Reactions for Aryl Halide Functionalization

| Reaction | Catalyst | Coupling Partner | Typical Base | Key Transformation |

|---|---|---|---|---|

| Suzuki Coupling | Pd(0) complexes | Organoboron Reagent (e.g., R-B(OH)₂) | Na₂CO₃, K₃PO₄ | Forms a C-C bond |

| Ullmann Coupling | Cu(I) or Cu(0) | Aryl Halide, Alcohol, or Amine | K₂CO₃, Cs₂CO₃ | Forms C-C, C-O, or C-N bonds |

| Heck Coupling | Pd(0) complexes | Alkene | Et₃N, K₂CO₃ | Forms a C-C bond (alkenylation) |

Radical Chemistry Initiated from the C-Br Bond

The carbon-bromine bond in the propoxy chain is the most likely site for initiating radical chemistry due to its lower bond dissociation energy compared to the C-Cl and C-H bonds in the molecule. Homolytic cleavage of the C-Br bond can be initiated using radical initiators, such as azobisisobutyronitrile (AIBN), or through photolysis or single-electron transfer (SET) from a metal.

Once generated, the primary alkyl radical on the propyl chain can participate in several reaction pathways. A prominent possibility is an intramolecular radical cyclization. The radical could, in principle, attack the aromatic ring in an intramolecular homolytic aromatic substitution (HAS) to form a six-membered ring. This would lead to a fused, dihydrophenopyran system.

However, studies on analogous systems suggest that ionic pathways may be favored over radical cyclization. For instance, investigations into the cyclization of similar substrates at low temperatures indicated that the reaction likely proceeds through a heterolytic (ionic) mechanism rather than a radical one. princeton.edu This implies that even under conditions that could potentially generate radicals, the formation of an organometallic intermediate followed by nucleophilic attack (as in the Parham cyclization) is often the more dominant pathway.

Should a radical pathway be deliberately pursued, atom transfer radical cyclization (ATRC) would be a relevant strategy. In this process, a transition metal catalyst would mediate the transfer of the bromine atom, promoting the cyclization event. However, the propensity for the system to undergo facile ionic cyclization upon formation of an organometallic intermediate suggests that radical-mediated pathways may be less efficient or require carefully controlled conditions to suppress competing ionic reactions.

Table 3: Comparison of Potential Cyclization Pathways

| Pathway | Initiator/Reagent | Key Intermediate | Mechanism Type |

|---|---|---|---|

| Parham Cyclization | Organolithium Reagent (n-BuLi) | Aryllithium | Ionic (Nucleophilic Attack) |

| Radical Cyclization | Radical Initiator (e.g., AIBN) / Bu₃SnH | Alkyl Radical | Radical (Homolytic Aromatic Substitution) |

| Barbier-type Cyclization | Mg, Zn, or SmI₂ (in situ) | Organometallic (in situ) | Ionic (Nucleophilic Attack) |

Applications As a Building Block in Advanced Organic Synthesis

Elaboration of Complex Molecular Scaffolds

Precursors for Functionalized Biaryl and Polycyclic Systems

While direct, detailed studies outlining the use of 1-(3-Bromopropoxy)-2-chlorobenzene for the synthesis of specific functionalized biaryl and polycyclic systems are not extensively documented in publicly available research, its structure is amenable to well-established synthetic methodologies for creating these scaffolds.

The chloro-substituted benzene (B151609) ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, which are foundational methods for constructing biaryl linkages. For instance, the chlorine atom can be coupled with an arylboronic acid or ester to form a biphenyl structure. Subsequently, the bromopropoxy chain can be utilized for further modifications.

The propoxy chain can be used to form cyclized structures. For example, after the initial biaryl formation, an intramolecular reaction, such as a Friedel-Crafts alkylation or a transition-metal-catalyzed C-H activation/cyclization, could potentially be employed to form a new ring, leading to a polycyclic aromatic system. The flexibility of the three-carbon chain allows for the formation of stable six-membered rings. The synthesis of complex polycyclic systems often involves multi-step reaction sequences where strategic bond formations are key.

Table 1: Potential Cross-Coupling Reactions for Biaryl Synthesis

| Coupling Reaction | Reactant for Chloro-site | Catalyst System (Typical) | Resulting Linkage |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl |

| Stille | Arylstannane | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | Aryl-Aryl |

| Negishi | Arylzinc reagent | Ni or Pd catalyst | Aryl-Aryl |

This table represents potential synthetic routes based on established organic chemistry principles.

Synthesis of Oxygen-Containing Heterocycles

The this compound molecule is an ideal precursor for the synthesis of various oxygen-containing heterocycles, particularly chromane (B1220400) and benzofuran derivatives. The synthesis typically proceeds via an intramolecular Williamson ether synthesis or related cyclization reactions.

In a common approach, the aryl chloride can be converted to a phenol (B47542) through nucleophilic aromatic substitution or a metal-catalyzed hydroxylation reaction. The resulting 2-chlorophenol (B165306) derivative, still bearing the 3-bromopropoxy side chain, can then undergo an intramolecular cyclization. Treatment with a base would deprotonate the phenol, and the resulting phenoxide can displace the bromide on the propyl chain to form a six-membered chromane ring.

Alternatively, the bromo- and chloro-substituents can be used in reactions that form heterocyclic rings through different mechanisms, such as those involving aryne intermediates. The synthesis of oxygen heterocycles is a significant area of research due to their prevalence in biologically active natural products and pharmaceuticals.

Table 2: Representative Synthesis of a Chromane Derivative

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Nucleophilic Aromatic Substitution | NaOH | 2-Chloro-1-(3-hydroxypropoxy)benzene |

| 2 | Intramolecular Williamson Ether Synthesis | Base (e.g., NaH) | 6-Chlorochromane |

This table illustrates a hypothetical, yet chemically sound, pathway for the synthesis of a chromane derivative starting from a related precursor.

Design and Synthesis of Molecular Probes for Chemical Biology Research (Excluding clinical data)

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. The structure of this compound allows for its incorporation into larger molecules designed as probes. The propoxy chain can act as a linker to attach a reporter group, such as a fluorophore or a biotin tag, while the chlorobenzene (B131634) moiety can be part of a pharmacophore that interacts with a specific biological target.

For example, the chlorobenzene ring could be a recognition element for a particular enzyme or receptor. The bromo-end of the propoxy chain can be substituted with an azide for use in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), a highly efficient reaction for attaching fluorescent dyes or other tags. This modular approach allows for the systematic development of probes to investigate biological systems without involving clinical applications.

Use in the Preparation of Pre-clinical Candidate Analogs for Mechanistic Investigations (Excluding clinical data)

In drug discovery, the synthesis of analogs of a lead compound is crucial for understanding its mechanism of action and structure-activity relationships (SAR). This compound can be used to synthesize analogs of biologically active molecules where the 2-chlorophenoxypropyl moiety is a key structural feature.

By modifying the chloro and bromo positions, chemists can systematically alter the steric and electronic properties of the molecule. For instance, the chlorine atom can be replaced with other groups (e.g., methyl, methoxy) via cross-coupling reactions to probe the effect of substitution on biological activity. The bromo-group can be displaced by various nucleophiles (amines, thiols, etc.) to introduce a wide range of functional groups at the end of the propyl chain. These studies are fundamental in the pre-clinical phase to identify the key interactions between a potential drug molecule and its biological target, purely for research and mechanistic understanding.

Development of Monomers for Research-Oriented Polymer Architectures

The dual functionality of this compound also lends itself to the synthesis of novel monomers for specialized research polymers. For example, it could be used to create monomers for condensation polymerization or as a functional initiator in controlled radical polymerization techniques.

The chloro- and bromo-groups can be transformed into polymerizable functional groups. For instance, the chlorine atom could be part of a monomer unit that undergoes polymerization via a Suzuki polycondensation reaction. The bromo-group on the side chain could then be used for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer backbone. This would result in functional polymers with tailored properties for research applications in materials science, such as the development of new membranes or sensors. The synthesis of well-defined conjugated polymers often relies on monomers with specific reactive handles for polymerization and subsequent functionalization.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-(3-bromopropoxy)-2-chlorobenzene. Methods such as Density Functional Theory (DFT) are employed to model its electronic structure.

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is primarily localized on the electron-rich chlorobenzene (B131634) ring and the oxygen atom of the propoxy chain, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is distributed across the aromatic ring and is also influenced by the electron-withdrawing halogen substituents, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Electronic Properties: Key electronic properties can be calculated to quantify the molecule's behavior. While specific values for this compound require dedicated calculations, typical values for similar halogenated alkoxybenzenes are presented in the table below for illustrative purposes.

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.5 to -1.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.0 to 6.0 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.0 to 3.0 D | Influences intermolecular interactions and solubility. |

| Mulliken Atomic Charges | Varies by atom | Provides insight into the charge distribution and reactive sites. |

Note: These are representative values for analogous compounds and actual values for this compound may differ.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the 3-bromopropoxy side chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the molecule and the energy barriers between them.

Torsional Angles: The key degrees of freedom are the torsional angles around the C-O and C-C bonds of the propoxy chain. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be mapped. This map reveals the low-energy conformers and the transition states that connect them. For the related compound, (3-bromopropoxy)benzene, computational studies have identified several stable conformers. A similar landscape is expected for this compound, with the additional influence of the ortho-chloro substituent potentially introducing steric hindrance that favors certain conformations.

| Dihedral Angle | Description | Expected Low-Energy Orientations |

| C(ar)-C(ar)-O-C | Orientation of the propoxy chain relative to the ring | Planar or near-planar |

| C(ar)-O-C-C | First bond of the alkyl chain | gauche and anti conformations |

| O-C-C-C | Second bond of the alkyl chain | gauche and anti conformations |

| C-C-C-Br | Orientation of the terminal bromine atom | gauche and anti conformations |

Note: The table outlines the critical dihedral angles for conformational analysis.

Investigation of Intramolecular and Intermolecular Interactions

Non-covalent interactions play a crucial role in the structure, stability, and aggregation of this compound.

Intramolecular Interactions: Within a single molecule, interactions between the side chain and the aromatic ring can occur. For instance, a weak intramolecular hydrogen bond might exist between a hydrogen atom on the propoxy chain and the chlorine atom or the oxygen atom.

Intermolecular Interactions: In the solid state or in solution, several types of intermolecular forces are expected to be significant:

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich sites on neighboring molecules.

π-Stacking: The aromatic rings can stack on top of each other, a common interaction in aromatic compounds.

C-H...π Interactions: Hydrogen atoms from the alkyl chain of one molecule can interact with the π-system of the benzene (B151609) ring of another. In a study of the related 1-(3-bromopropoxy)-4-chlorobenzene, C-H...π interactions were observed to contribute to the crystal structure.

A computational study on 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives highlighted the importance of C–Br...π(arene) interactions in directing the crystal packing. mdpi.com Similar interactions could be anticipated for this compound.

| Interaction Type | Description | Potential Significance in this compound |

| Halogen Bonding | An attractive interaction between a halogen atom and a nucleophilic site. | Influences crystal packing and molecular recognition. |

| π-Stacking | Non-covalent interaction between aromatic rings. | Contributes to the stability of molecular aggregates. |

| C-H...π Interactions | Interaction between a C-H bond and a π-system. | Affects conformational preferences and packing. |

| van der Waals Forces | General attractive or repulsive forces between molecules. | Pervasive and contributes to overall intermolecular potential. |

Reaction Mechanism Elucidation and Transition State Analysis for Key Transformations

Theoretical chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, detailed reaction pathways can be mapped out.

Potential Reactions: Key transformations for this molecule could include nucleophilic substitution at the bromine-bearing carbon or intramolecular cyclization to form a chromane (B1220400) derivative.

Transition State Analysis: For a given reaction, the transition state represents the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction. For example, in a hypothetical intramolecular cyclization, the transition state would involve the formation of a new C-C or C-O bond, and its analysis would reveal the concerted or stepwise nature of the mechanism.

| Reaction Type | Key Transformation | Information from Transition State Analysis |

| Nucleophilic Substitution | Replacement of the bromine atom by a nucleophile. | Determination of SN1 vs. SN2 character, activation energy. |

| Intramolecular Cyclization | Formation of a new ring by reaction of the side chain with the aromatic ring. | Identification of the cyclization pathway and its feasibility. |

Predictive Modeling of Reactivity and Selectivity

Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), can be developed to forecast the reactivity and selectivity of this compound in various chemical environments.

QSAR Models: These models correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) with experimentally observed reactivity. While a specific QSAR model for this compound is not available, general models for the reactivity of halogenated aromatic compounds can provide estimations. For instance, models predicting the susceptibility of related compounds to metabolism or degradation can offer insights.

Descriptor-Based Prediction:

Electrostatic Potential Maps: These maps visualize the electron density on the molecular surface, highlighting electron-rich (red) and electron-poor (blue) regions. This can predict sites of electrophilic and nucleophilic attack.

Fukui Functions: These are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

By leveraging these computational tools, a comprehensive theoretical understanding of this compound can be achieved, guiding further experimental investigation and application.

Spectroscopic and Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-(3-bromopropoxy)-2-chlorobenzene. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced techniques such as 2D NMR are often required for unambiguous assignment, especially for molecules with complex spin systems.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring would appear as a complex multiplet pattern due to the ortho-disubstitution. The four aromatic protons are chemically non-equivalent and would exhibit spin-spin coupling. The protons of the propoxy chain are expected to show distinct signals: a triplet for the methylene (B1212753) group adjacent to the oxygen (O-CH₂), a triplet for the methylene group adjacent to the bromine (CH₂-Br), and a quintet for the central methylene group (-CH₂-).

Two-dimensional NMR techniques are crucial for definitively assigning these proton and carbon signals. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the propoxy chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for confirming the connection of the propoxy chain to the chlorobenzene (B131634) ring via the ether linkage.

Variable-temperature NMR studies could be employed to investigate conformational dynamics, such as the rotation around the C-O bond or the flexibility of the propoxy chain, although specific research applying this to this compound is not widely documented.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. For this compound (molecular formula C₉H₁₀BrClO), HRMS provides an experimental mass measurement that can be compared to the theoretical exact mass.

The presence of bromine and chlorine atoms gives the compound a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M), M+2, and M+4, with predictable relative intensities, which serves as a clear indicator for the presence of one bromine and one chlorine atom.

Table 1: Theoretical Isotopic Mass Data for C₉H₁₀BrClO

| Isotope Combination | Theoretical Monoisotopic Mass (Da) |

|---|---|

| C₉H₁₀⁷⁹Br³⁵ClO | 247.9658 |

| C₉H₁₀⁸¹Br³⁵ClO | 249.9637 |

| C₉H₁₀⁷⁹Br³⁷ClO | 249.9628 |

Data calculated based on IUPAC atomic weights and isotopic abundances. This table is for illustrative purposes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the aromatic ring, the ether linkage, and the alkyl halide moieties.

Detailed experimental and theoretical vibrational studies have been performed on related molecules like 1-bromo-4-chlorobenzene (B145707) and 1,3-dichlorobenzene, providing a basis for assigning the spectra of the 2-chloro isomer. researchgate.netnih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | |

| C-H Out-of-plane Bend | 900 - 675 | |

| Alkyl Chain | C-H Stretch (asymmetric/symmetric) | 2960 - 2850 |

| Ether Linkage | C-O-C Asymmetric Stretch | 1275 - 1200 |

| C-O-C Symmetric Stretch | 1075 - 1020 | |

| Halogens | C-Cl Stretch | 800 - 600 |

Based on typical values for these functional groups and data from related compounds. researchgate.netnih.govmaterialsciencejournal.org

In a synthesis reaction, FT-IR or Raman spectroscopy can be used to monitor its progress. For example, if synthesizing this compound from 2-chlorophenol (B165306) and 1,3-dibromopropane, one could monitor the disappearance of the broad O-H stretching band of the phenol (B47542) reactant (around 3200-3600 cm⁻¹) as it is converted to the ether product.

X-ray Crystallography of Derived Crystalline Compounds for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While crystal structure data for this compound itself is not available in the searched literature, a detailed study of its isomer, 1-(3-bromopropoxy)-4-chlorobenzene, has been published. iucr.orgchemicalbook.com This data offers significant insight into the likely solid-state conformation and packing of the target molecule.

For 1-(3-bromopropoxy)-4-chlorobenzene, the analysis revealed that the molecule adopts a specific conformation in the crystal lattice. iucr.orgchemicalbook.com The chlorophenyl ring is planar, and the propoxy chain is not fully extended. The crystal structure is stabilized by intermolecular interactions, including π-π stacking between the phenyl rings of adjacent molecules and C-H···π interactions. iucr.orgchemicalbook.com

It can be inferred that this compound, if crystallized, would also exhibit a defined conformation influenced by the steric and electronic effects of the ortho-chloro substituent. The position of the chlorine atom would likely alter the crystal packing and the specific nature of the intermolecular forces compared to the 4-chloro isomer.

Table 3: Crystal Data for the Isomer 1-(3-Bromopropoxy)-4-chlorobenzene

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀BrClO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0680 (18) |

| b (Å) | 9.781 (2) |

| c (Å) | 10.238 (2) |

| β (°) | 98.01 (3) |

| Volume (ų) | 899.2 (3) |

| Z | 4 |

Data from reference iucr.orgchemicalbook.com.

Chromatographic Techniques (HPLC, GC-MS) for Reaction Purity and Component Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a target compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques used in this context.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the compound would be identified by its specific retention time (the time it takes to travel through the GC column) and its mass spectrum. The mass spectrum, which shows the fragmentation pattern of the molecule upon ionization, serves as a molecular fingerprint. Analysis of related compounds like 1-bromo-2-chlorobenzene (B145985) is well-documented, providing a basis for expected fragmentation patterns, such as the loss of the bromopropyl chain or cleavage of the ether bond. nih.gov GC-MS is routinely used to check the purity of the final product and identify any byproducts or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method would typically be developed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity of a sample is determined by the area of its corresponding peak in the chromatogram. The technique can also be scaled up for preparative purification to isolate the compound from a reaction mixture. researchgate.net

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-(3-Bromopropoxy)-2-chlorobenzene, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution, where 2-chlorophenol reacts with 1,3-dibromopropane under alkaline conditions. Key steps include:

- Base selection : Use K₂CO₃ or NaH in anhydrous DMF to deprotonate the phenol and promote alkoxy bond formation .

- Temperature control : Maintain 80–100°C for 12–24 hours to ensure complete substitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields high-purity product .

Optimize yield by monitoring reaction progress via TLC or GC-MS to identify intermediates and byproducts.

How should researchers safely handle this compound given its potential hazards?

- Exposure mitigation : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact, as brominated aromatics may cause irritation (based on analogous compounds) .

- First aid : For skin exposure, wash immediately with soap/water; for eye contact, irrigate for 15 minutes and seek medical attention .

- Storage : Store in a cool, dark place (<25°C) in airtight containers to prevent UV degradation and moisture absorption .

What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR (CDCl₃) reveals distinct signals: δ 1.8–2.2 ppm (CH₂Br), δ 4.1–4.3 ppm (OCH₂), and aromatic protons (δ 6.8–7.4 ppm). ¹³C NMR confirms the propoxy chain and substitution pattern .

- GC-MS : Use a mid-polarity column (e.g., DB-5) to confirm molecular ion [M]⁺ at m/z 249.5 (C₉H₁₀BrClO) and fragmentation patterns .

- Elemental analysis : Validate purity (>98%) by comparing experimental vs. theoretical C/H/Br/Cl ratios.

Advanced Research Questions

How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Model transition states for Suzuki-Miyaura coupling using Pd catalysts. Focus on bromine’s leaving-group ability compared to chlorine .

- Solvent effects : Simulate polar aprotic solvents (e.g., THF) to enhance reaction rates. Correlate with experimental yields to validate predictions .

- Steric maps : Analyze spatial hindrance around the bromopropoxy group to predict regioselectivity in nucleophilic substitutions.

What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

- Byproduct identification : Use LC-MS or HRMS to detect halogenated side products (e.g., dibromopropane adducts) .

- Mechanistic studies : Isotope labeling (e.g., ¹⁸O in the alkoxy group) traces reaction pathways.

- Statistical design : Apply DoE (Design of Experiments) to isolate variables (e.g., temperature, base strength) causing inconsistencies .

How does the compound’s log KOW value inform its environmental fate in ecotoxicology studies?

- Predicted log KOW : ~3.7 (estimated via EPI Suite for analogous 3-bromochlorobenzene), suggesting moderate hydrophobicity and potential bioaccumulation .

- Degradation pathways : Investigate hydrolysis (pH-dependent) and photolysis using simulated sunlight (λ >290 nm). Monitor via HPLC for halogenated degradation products .

- Toxicity assays : Use Daphnia magna or algal models to assess acute/chronic effects, given brominated aromatics’ known aquatic toxicity .

What role does crystallography play in understanding the compound’s solid-state behavior?

- Single-crystal X-ray diffraction : Determine bond lengths (C-Br: ~1.9 Å) and angles to assess steric strain. Use SHELXL for refinement .

- Polymorphism screening : Conduct slurry experiments in solvents (e.g., acetone, toluene) to identify stable crystalline forms.

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., halogen bonding between Br and Cl) to predict solubility and stability .

Methodological Notes

- Synthetic reproducibility : Always pre-dry solvents (e.g., molecular sieves for DMF) to avoid hydrolysis of the bromopropoxy group .

- Data validation : Cross-reference NMR/GC-MS results with databases (PubChem, Reaxys) to confirm spectral assignments .

- Ethical reporting : Adhere to FAIR principles for open data, ensuring raw spectral files and crystallographic data are archived in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.